5-fluoro-2-(trifluoromethyl)aniline hydrochloride
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Overview
Description
5-fluoro-2-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of both fluorine and trifluoromethyl groups attached to an aniline ring, which is further converted to its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-fluoro-5-(trifluoromethyl)aniline, followed by reduction to yield the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(trifluoromethyl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
5-fluoro-2-(trifluoromethyl)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(trifluoromethyl)aniline: Similar structure but without the hydrochloride salt form.
4-bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains a bromine substituent instead of a hydrogen atom.
2-(trifluoromethyl)aniline: Lacks the fluorine substituent on the aromatic ring
Uniqueness
5-fluoro-2-(trifluoromethyl)aniline hydrochloride is unique due to the combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
2680537-63-5 |
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Molecular Formula |
C7H6ClF4N |
Molecular Weight |
215.57 g/mol |
IUPAC Name |
5-fluoro-2-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H5F4N.ClH/c8-4-1-2-5(6(12)3-4)7(9,10)11;/h1-3H,12H2;1H |
InChI Key |
VUTRRKXTIAFXST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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